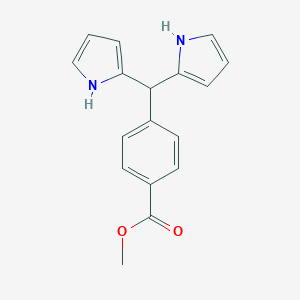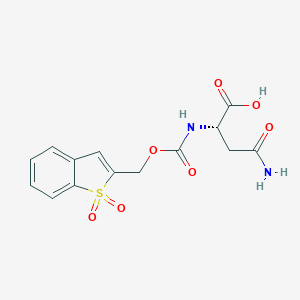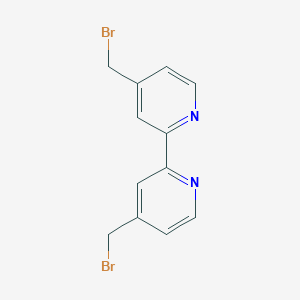
5-(4-Carboxymethylphenyl)dipyrromethane (under argon)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(4-Carboxymethylphenyl)dipyrromethane (under argon) is a pyrrole building block used primarily in the synthesis of porphyrins . It is a compound with the molecular formula C17H16N2O2 and a molecular weight of 280.32 . This compound is typically used for research purposes and is not intended for diagnostic or therapeutic use .
Preparation Methods
The synthesis of 5-(4-Carboxymethylphenyl)dipyrromethane involves the acid-catalyzed condensation of pyrroles and aldehydes or ketones . One common method includes the treatment of pyrrole and acetophenone in the presence of catalytic hydrochloric acid in water, which results in the formation of meso-methyl-meso-phenyl-dipyrromethane . This method yields the desired compound with a high degree of efficiency.
Chemical Reactions Analysis
5-(4-Carboxymethylphenyl)dipyrromethane undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can undergo electrophilic substitution reactions, often facilitated by catalysts like Lewis acids.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
5-(4-Carboxymethylphenyl)dipyrromethane is widely used in scientific research, particularly in the fields of chemistry and biology . Its primary application is as a building block for the synthesis of porphyrins, which are essential components in various biological systems, including hemoglobin and chlorophyll . Additionally, it is used in the development of fluorescent probes and sensors, as well as in the study of photodynamic therapy for cancer treatment .
Mechanism of Action
The mechanism of action of 5-(4-Carboxymethylphenyl)dipyrromethane involves its role as a precursor in the synthesis of porphyrins. These porphyrins can then interact with various molecular targets and pathways, such as binding to metal ions to form metalloporphyrins. These metalloporphyrins play crucial roles in biological processes, including oxygen transport and electron transfer .
Comparison with Similar Compounds
5-(4-Carboxymethylphenyl)dipyrromethane is unique due to its specific structure and reactivity. Similar compounds include other dipyrromethanes and dipyrromethenes, which also serve as building blocks for porphyrin synthesis . 5-(4-Carboxymethylphenyl)dipyrromethane stands out due to its carboxymethylphenyl group, which imparts distinct chemical properties and reactivity.
Similar compounds include:
- Dipyrromethane
- Dipyrromethene
- meso-Tetraphenylporphyrin
These compounds share some structural similarities but differ in their specific functional groups and applications.
Properties
IUPAC Name |
methyl 4-[bis(1H-pyrrol-2-yl)methyl]benzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O2/c1-21-17(20)13-8-6-12(7-9-13)16(14-4-2-10-18-14)15-5-3-11-19-15/h2-11,16,18-19H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMQPCUGJFLINEV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C(C2=CC=CN2)C3=CC=CN3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














